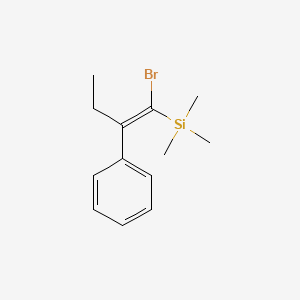

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane

Vue d'ensemble

Description

“(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane” is a complex organic compound that contains a trimethylsilane group. Trimethylsilane is an organosilicon compound with the formula (CH3)3SiH, which consists of three methyl groups bonded to a silicon atom . It is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .

Synthesis Analysis

Silanes, including trimethylsilane, are often used as an alternative to toxic reducing agents. They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols in good yields and excellent enantioselectivities .Molecular Structure Analysis

The molecular structure of trimethylsilane consists of a silicon atom bonded to three methyl groups . The molecular formula of trimethylsilane is C3H10Si, and it has a molecular weight of 74.1970 .Chemical Reactions Analysis

Trimethylsilane groups are often used as temporary protecting groups during chemical synthesis or some other chemical reactions . They can also be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis

Trimethylsilanol, a related compound, is a colorless volatile liquid . In NMR spectroscopy, Tetrametylsilane (TMS) is used as a reference compound. It is inert and volatile, reducing undesirable chemical reactions with the compound to be analysed .Applications De Recherche Scientifique

Materials for Diffusion Barrier Films

Recent research has explored the use of trimethylsilane-based films as diffusion barriers in semiconductor manufacturing. For instance, α-SiCN:H films deposited using trimethylsilane (3MS) have shown superior barrier performance compared to tetramethylsilane (4MS) films. These layers prevent copper diffusion into low-k dielectrics, crucial for advanced ULSI technology .

Mécanisme D'action

Orientations Futures

Amorphous nitrogen-doped silicon carbide (α-SiCN:H) films have been used as a Cu penetration diffusion barrier and interconnect etch stop layer in the below 90-nanometer ultra-large scale integration (ULSI) manufacturing technology . The etching stop layers were deposited by using trimethylsilane (3MS) or tetramethylsilane (4MS) with ammonia by plasma-enhanced chemical vapor deposition (PECVD) .

Propriétés

IUPAC Name |

[(E)-1-bromo-2-phenylbut-1-enyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrSi/c1-5-12(13(14)15(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3/b13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRORPYYTXGAHDK-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C([Si](C)(C)C)Br)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/[Si](C)(C)C)\Br)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide](/img/structure/B3039020.png)

![4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B3039021.png)

![8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B3039022.png)

![2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide](/img/structure/B3039027.png)

![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)

![[1-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B3039029.png)

![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)

![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)